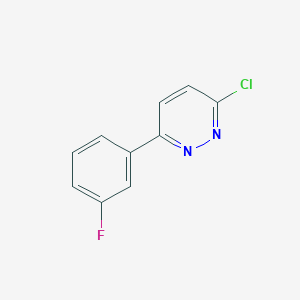

3-Chloro-6-(3-fluorophenyl)pyridazine

Description

Significance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. sigmaaldrich.com This class of molecules is of paramount importance in chemistry and biology. sigmaaldrich.com They form the core structures of numerous natural products, including alkaloids, vitamins, and nucleic acids (DNA and RNA). researchgate.netsigmaaldrich.com In medicinal chemistry, nitrogen heterocycles are exceptionally significant, with statistics indicating that they are present in over 85% of all biologically active compounds and approximately 60% of all unique small-molecule drugs approved by the FDA. sigmaaldrich.comsigmaaldrich.com Their prevalence is due to the ability of the nitrogen atoms to form hydrogen bonds with biological targets like enzymes and receptors, influencing the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net This structural feature makes them integral to the design of new therapeutic agents across a vast range of diseases. researchgate.netsigmaaldrich.com

Overview of Pyridazine (B1198779) Core as a Privileged Scaffold in Drug Discovery

Within the vast family of nitrogen heterocycles, the pyridazine ring—a six-membered ring with two adjacent nitrogen atoms—is recognized as a "privileged scaffold." rlavie.combldpharm.com This term describes a molecular framework that is capable of providing useful ligands for more than one type of biological receptor. google.comchemicalbook.com The pyridazine ring possesses unique physicochemical properties that make it an attractive component in drug design. nih.gov These include a high dipole moment, the capacity for dual hydrogen bonding, and weak basicity, which can be crucial for target interaction and selectivity. nih.gov Its polarity can also improve the aqueous solubility of a compound. Consequently, the pyridazine core is found in numerous bioactive molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties. bldpharm.comrjptonline.orgnih.gov

Contextualization of Halogenated Pyridazines in Advanced Chemical Research

The introduction of halogen atoms, such as chlorine or fluorine, onto the pyridazine scaffold significantly enhances its utility in advanced chemical synthesis. Halogenated pyridazines, like 3,6-dichloropyridazine (B152260), are crucial intermediates in the construction of more complex molecules. google.comnih.gov The halogen atoms act as versatile synthetic "handles," providing reactive sites for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov This reactivity allows chemists to systematically modify the pyridazine core, attaching various aryl or alkyl groups to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. leyan.com The strategic placement of halogens is therefore a key tactic in the generation of diverse chemical libraries for drug discovery and materials science. nih.gov

Research Scope and Focus on 3-Chloro-6-(3-fluorophenyl)pyridazine

This article focuses exclusively on the chemical compound This compound . The subsequent sections will detail its known chemical properties, outline its synthesis based on established chemical transformations of the pyridazine core, and discuss its role as a molecular building block in the broader context of chemical and pharmaceutical research. The analysis is based on the foundational principles of heterocyclic chemistry and the documented utility of related pyridazine structures.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(3-fluorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHBEWAGUFMFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 3 Chloro 6 3 Fluorophenyl Pyridazine

Transformations of the Chlorine Substituent

The chlorine atom at the C-3 position of the pyridazine (B1198779) ring is the most labile site for modification, primarily due to the electron-deficient nature of the diazine ring. This facilitates reactions involving the displacement or coupling of this substituent.

The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone for introducing a variety of functional groups at the C-3 position. The reaction proceeds through a highly stabilized Meisenheimer-like intermediate. A wide array of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, can readily displace the chloride ion.

For instance, nitrogen nucleophiles such as primary and secondary amines, anilines, and other heterocyclic amines can be used to synthesize various 3-amino-pyridazine derivatives. Similarly, alkoxides and phenoxides (oxygen nucleophiles) can form the corresponding ethers, while thiolates (sulfur nucleophiles) yield thioethers. These transformations are typically carried out in the presence of a base to neutralize the liberated HCl.

| Nucleophile Type | Example Reagent | General Product |

|---|---|---|

| Nitrogen (N) | Piperidine | 3-(Piperidin-1-yl)-6-(3-fluorophenyl)pyridazine |

| Oxygen (O) | Sodium Methoxide | 3-Methoxy-6-(3-fluorophenyl)pyridazine |

| Sulfur (S) | Sodium Thiophenolate | 3-(Phenylthio)-6-(3-fluorophenyl)pyridazine |

Modern cross-coupling reactions, particularly those catalyzed by palladium, offer powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-3 position. These reactions significantly expand the structural diversity achievable from the 3-chloro-pyridazine precursor.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling the chloro-pyridazine with various aryl or vinyl boronic acids or their esters. Employing a palladium catalyst, such as Pd(PPh3)4, and a base, this reaction allows for the introduction of a wide range of substituted phenyl, heteroaryl, or alkenyl groups at the C-3 position.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction couples the 3-chloro-pyridazine with primary or secondary amines. It is particularly useful for synthesizing derivatives that are not accessible through traditional SNAr reactions, especially with less nucleophilic amines. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 3-Phenyl-6-(3-fluorophenyl)pyridazine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / BINAP / NaOtBu | N-phenyl-6-(3-fluorophenyl)pyridazin-3-amine |

Reactions Involving the Fluorophenyl Moiety

The 3-fluorophenyl group at the C-6 position also offers opportunities for chemical modification, although its reactivity is distinct from that of the pyridazine core.

Given the directing effect of the fluorine atom, further functionalization of the 3-fluorophenyl ring via electrophilic aromatic substitution is feasible, though it may require forcing conditions due to the combined deactivating effects of both the fluorine atom and the electron-withdrawing pyridazine ring. Potential transformations include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The substitution will be directed to the positions ortho and para to the fluorine atom (positions 2, 4, and 6 of the phenyl ring). Steric hindrance from the bulky pyridazine substituent may influence the regioselectivity, often favoring substitution at the less hindered C-4 or C-6 positions.

Diversification of the Pyridazine Core

Beyond modifications of its substituents, the pyridazine ring itself can undergo several chemical transformations to create novel heterocyclic systems.

N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized using reagents like peroxy acids (e.g., m-CPBA) to form N-oxides. nih.govnih.gov N-oxidation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. researchgate.netwikipedia.org It can also serve as a protecting group or be used to modify the pharmacological profile of the molecule. acs.org

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming piperidazine derivatives. Other reducing agents, such as zinc in acidic media, can induce more complex transformations, including reductive ring contraction to form substituted pyrroles. acs.org

Cycloaddition Reactions: The electron-deficient pyridazine ring can participate as the diene component in inverse-electron-demand Diels-Alder reactions. mdpi.comnih.govmdpi.comacs.orgresearchgate.net When tethered to a suitable dienophile via one of its substituents, intramolecular cycloadditions can occur, providing a pathway to complex fused heterocyclic systems. This reactivity is enhanced by the presence of electron-withdrawing groups on the pyridazine ring. mdpi.com

Introduction of Hydrazine (B178648) and Pyrazole (B372694) Moieties

The chlorine atom at the C3 position of the pyridazine ring is highly susceptible to displacement by nitrogen nucleophiles. This reactivity is a cornerstone for introducing hydrazine and subsequently pyrazole functionalities.

Hydrazine Introduction: The reaction of 3-Chloro-6-(3-fluorophenyl)pyridazine with hydrazine hydrate (B1144303) is a direct and efficient method for synthesizing 3-(3-fluorophenyl)-6-hydrazinylpyridazine. This nucleophilic aromatic substitution proceeds by the attack of the hydrazine nucleophile on the electron-deficient C3 carbon, leading to the displacement of the chloride ion. This hydrazinyl derivative is a crucial intermediate for further heterocyclic transformations.

Pyrazole Moiety Synthesis: The resulting 3-hydrazinylpyridazine (B1252368) derivative serves as a key precursor for the construction of pyrazole rings. A common synthetic route involves the condensation of the hydrazinyl group with a 1,3-dielectrophile. For instance, reacting 3-Chloro-6-hydrazinylpyridazine with malondialdehyde bis(diethyl acetal) in the presence of an acid catalyst, such as acetic acid, leads to the formation of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. nih.gov This reaction first forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This two-step sequence provides an effective pathway to link a pyrazole moiety to the pyridazine core.

| Starting Material | Reagent(s) | Product | Moiety Introduced |

| This compound | Hydrazine hydrate | 3-(3-fluorophenyl)-6-hydrazinylpyridazine | Hydrazine |

| 3-(3-fluorophenyl)-6-hydrazinylpyridazine | Malondialdehyde equivalent (e.g., malondialdehyde bis(diethyl acetal)), Acid catalyst | 3-(3-fluorophenyl)-6-(1H-pyrazol-1-yl)pyridazine | Pyrazole |

Formation of Fused Pyridazine Systems

The hydrazinylpyridazine intermediate, derived from this compound, is instrumental in the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the cyclocondensation of the hydrazinyl group with reagents containing two electrophilic centers, or a single carbon source that facilitates ring closure.

A prominent example is the formation of the uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine system. This is achieved by reacting the 3-hydrazinylpyridazine intermediate with a one-carbon synthon. For example, treatment with formic acid or triethyl orthoformate results in cyclization to afford the corresponding 6-(3-fluorophenyl)- uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine. nih.gov This transformation creates a fused five-membered triazole ring, significantly altering the molecule's structural and electronic properties. The synthesis of 6-chloro- uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine from 3,6-dichloropyridazine (B152260) via a hydrazinyl intermediate illustrates a well-established precedent for this type of transformation. nih.gov

Other reagents can be employed to generate different fused systems. For instance, reaction with acetic anhydride (B1165640) can lead to a methyl-substituted triazolopyridazine, while reaction with carbon disulfide could potentially form a thione-substituted fused system. nih.gov These cyclization reactions provide a powerful tool for expanding the chemical diversity of pyridazine-based compounds.

| Precursor | Cyclizing Agent | Fused System Formed | Resulting Compound Example |

| 3-(3-fluorophenyl)-6-hydrazinylpyridazine | Formic Acid / Triethyl orthoformate | uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine | 6-(3-fluorophenyl)- uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine |

| 3-(3-fluorophenyl)-6-hydrazinylpyridazine | Acetic Anhydride | Methyl- uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine | 3-Methyl-6-(3-fluorophenyl)- uni-muenchen.deminia.edu.eguni-muenchen.detriazolo[4,3-b]pyridazine |

Selective Functionalization Techniques

Beyond nucleophilic substitution, the chlorine atom on this compound enables a variety of selective functionalization techniques, most notably palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position with high selectivity.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a widely used method to introduce new aryl or heteroaryl substituents. In this reaction, this compound is reacted with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. This reaction is highly chemoselective, targeting the C-Cl bond without disturbing other parts of the molecule. researchgate.net

Similarly, other palladium-catalyzed reactions like the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) can be employed to form C-C bonds, offering broad substrate scope and functional group tolerance. uni-muenchen.deunistra.fr These reactions are fundamental in medicinal chemistry for synthesizing complex biaryl structures.

Directed Functionalization: While the C-Cl bond is the most reactive site, other positions on the pyridazine ring can be functionalized through directed metalation techniques. Using strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) or turbo-Grignard reagents (RMgCl·LiCl), it is possible to selectively deprotonate a specific C-H bond on the pyridazine ring. uni-muenchen.deuni-muenchen.de The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. This approach allows for functionalization at positions that are not accessible through direct substitution or cross-coupling, providing a complementary strategy for derivatization.

| Technique | Reagents/Catalyst | Position Functionalized | Bond Formed | Example Transformation |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C3 | C-C | Replacement of Cl with an aryl group |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | C3 | C-C | Replacement of Cl with an alkyl or aryl group |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | C3 | C-N, C-O, C-S | Replacement of Cl with an amine, ether, or thioether |

| Directed Metalation | Strong base (e.g., TMPMgCl·LiCl), then Electrophile | C4 or C5 | C-C, C-X | Introduction of a functional group at a C-H position |

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 3 Fluorophenyl Pyridazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity and chemical environment of each atom in a molecule can be mapped. For derivatives of 3-Chloro-6-(3-fluorophenyl)pyridazine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. In 3-aryl-6-chloropyridazine systems, the protons on both the pyridazine (B1198779) and the phenyl rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm.

The pyridazine ring itself features two protons. Due to the electronegativity of the nitrogen atoms and the chlorine substituent, these protons are deshielded and appear as doublets due to coupling with each other. For a closely related analogue, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, the pyridazine proton (H5) is observed as a singlet at 6.76 ppm. researchgate.net For the target compound, this compound, two doublets would be expected for the H4 and H5 protons on the pyridazine ring.

The protons of the 3-fluorophenyl group will exhibit a more complex splitting pattern. The fluorine atom at position 3 will influence the chemical shifts of the adjacent protons (H2', H4') and the more distant protons (H5', H6') through both inductive effects and through-space coupling (JHF). This results in distinct multiplets for each proton on the phenyl ring. For instance, in a similar compound, 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, the phenyl protons appear as multiplets in the range of 7.12-7.46 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for a 3-Aryl-6-chloropyridazine Analogue Data extrapolated from a related compound for illustrative purposes.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine-H | ~7.7 - 8.0 | Doublet |

| Pyridazine-H | ~7.9 - 8.2 | Doublet |

| Phenyl-H (ortho to F) | ~7.2 - 7.4 | Multiplet |

| Phenyl-H (para to F) | ~7.4 - 7.6 | Multiplet |

| Phenyl-H (ortho to C) | ~7.8 - 8.0 | Multiplet |

| Phenyl-H (meta to F) | ~7.1 - 7.3 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. In 3,6-disubstituted pyridazine derivatives, the carbon atoms of the pyridazine ring typically resonate between 120 and 160 ppm. sigmaaldrich.com

The carbon atom bonded to the chlorine (C3) is expected to have a chemical shift significantly influenced by the electronegative halogen. Similarly, the carbon atom attached to the fluorophenyl group (C6) will also show a characteristic downfield shift. The carbons of the fluorophenyl ring will display shifts in the aromatic region (typically 110-140 ppm), with the carbon directly bonded to the fluorine (C3') exhibiting a large C-F coupling constant. The other phenyl carbons will also show smaller couplings to the fluorine atom, which is a useful feature for definitive assignments.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Pyridazine C3 (C-Cl) | ~155 - 160 | No |

| Pyridazine C6 (C-Aryl) | ~158 - 162 | No |

| Pyridazine C4/C5 | ~125 - 135 | No |

| Phenyl C1' (C-Pyridazine) | ~135 - 140 | Small (⁴JCF) |

| Phenyl C3' (C-F) | ~160 - 165 | Large (¹JCF) |

| Phenyl C2'/C4' | ~115 - 125 | Medium (²JCF/³JCF) |

| Phenyl C5'/C6' | ~120 - 130 | Small/Medium (³JCF/⁴JCF) |

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR an excellent technique for analyzing fluorinated compounds. A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, leading to excellent signal dispersion and minimizing peak overlap. researchgate.net

For organofluorine compounds, the chemical shifts are highly sensitive to the local electronic environment. Fluorine atoms attached to an aromatic ring (Ar-F) typically resonate in a specific region of the spectrum. The chemical shift for a fluorine atom on a phenyl ring is influenced by the nature and position of other substituents. For fluoro-aromatic compounds, signals often appear between -60 and -172 ppm. More specifically, aryl-fluoride (ArF) signals are generally assigned to the -100 to -200 ppm range. google.com In the case of this compound, a single resonance is expected for the fluorine atom. Its precise chemical shift will be characteristic of a fluorine in a meta position on a phenyl ring that is itself substituted with a large heterocyclic group. The signal will appear as a multiplet due to coupling with the nearby protons on the phenyl ring.

Table 3: Key Characteristics of ¹⁹F NMR for Fluoro-Aromatic Compounds

| Parameter | Typical Observation | Significance for this compound |

| Chemical Shift (δ) | Wide range, sensitive to environment. | A single, characteristic signal in the Ar-F region. |

| Signal Multiplicity | Coupling with ¹H and other ¹⁹F nuclei is common. | Signal will be a multiplet due to coupling with phenyl protons. |

| Coupling Constants (J) | ¹H-¹⁹F and ¹⁹F-¹⁹F couplings provide structural data. | JHF values help confirm the substitution pattern. |

| Sensitivity | High, due to 100% abundance and high gyromagnetic ratio. | Spectra can be acquired rapidly with good signal-to-noise. |

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a fingerprint of the molecule's functional groups. For a complex molecule like this compound, the spectrum can be divided into several key regions. A detailed vibrational analysis of the closely related 3,6-dichloropyridazine (B152260) provides a strong basis for assignments. iucr.org

The high-frequency region (>3000 cm⁻¹) is characterized by C-H stretching vibrations from both the pyridazine and phenyl rings. The region between 1600 and 1400 cm⁻¹ is particularly informative, containing the C=C and C=N stretching vibrations of the aromatic rings. The C-Cl stretching vibration is typically found in the fingerprint region, often between 800 and 600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, usually in the 1250-1000 cm⁻¹ range.

Table 4: Characteristic FT-IR Bands for this compound Analogues Assignments based on data from related chloropyridazine and phenylpyridazine structures. researchgate.netiucr.org

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridazine and phenyl) |

| 1600 - 1550 | Medium | C=N stretching (pyridazine ring) |

| 1500 - 1400 | Strong | C=C aromatic ring stretching (pyridazine and phenyl) |

| 1250 - 1100 | Strong | C-F stretching |

| ~1170, ~1020 | Medium | Pyridazine ring breathing/pulsation modes |

| 900 - 700 | Strong | C-H out-of-plane bending |

| 800 - 650 | Medium | C-Cl stretching |

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For this compound analogues, the Raman spectrum is particularly useful for identifying the skeletal vibrations of the aromatic rings. iucr.org The pyridazine ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to intense Raman bands. The C-Cl stretching vibration is also often readily observed in the Raman spectrum. The symmetric stretching of the phenyl ring is another characteristic feature.

Table 5: Prominent Raman Bands for this compound Analogues Assignments based on data from related chloropyridazine structures. iucr.org

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Strong | Aromatic C-H stretching |

| ~1580 | Strong | Aromatic ring C=C stretching |

| ~1250 | Medium | Phenyl ring in-plane bending |

| ~1000 | Very Strong | Symmetric ring breathing mode (Trigonal) of phenyl ring |

| ~800 | Medium | Pyridazine ring deformation |

| ~700 | Strong | C-Cl stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, the calculated molecular weight is 208.62 g/mol . cymitquimica.combldpharm.com In mass spectrometry, this compound would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of pyridazine derivatives under mass spectrometry is influenced by the stability of the heterocyclic ring and the nature of its substituents. The fragmentation pathways of related heterocyclic systems, such as s-triazolo[4,3-a]pyrazines and piperazine (B1678402) analogues, provide insight into the expected fragmentation of this compound. scilit.comxml-journal.net Common fragmentation patterns for phenyl-substituted nitrogen heterocycles involve cleavages at the bonds connecting the substituent to the ring and fragmentation of the heterocyclic ring itself. xml-journal.netacs.org

For analogues of this compound, fragmentation is initiated by the ionization of the molecule, typically forming a radical cation. Subsequent fragmentation can occur through several pathways. For instance, in compounds like 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, fragmentation shows significant fragments that support the existence of water-clustered species in the ionization chamber. growingscience.com In other analogues, such as those with piperazine rings, cleavage of the C-N bonds within the piperazine ring and between the piperazine and phenyl rings results in characteristic fragment ions. xml-journal.net For this compound, likely fragmentation pathways would involve the loss of a chlorine radical (Cl•), followed by the cleavage of the pyridazine ring, potentially through the loss of N₂ or HCN molecules, which is a common fragmentation pattern for nitrogen-containing heterocyclic compounds. The fluorophenyl group would also contribute to the fragmentation pattern, with potential loss of a fluorine radical or cleavage of the phenyl ring.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Observations |

|---|---|---|---|

| This compound | C₁₀H₆ClFN₂ | 208.62 | Expected [M]⁺ and [M+2]⁺ peaks due to chlorine. Fragmentation likely involves loss of Cl•, N₂, and cleavage of the pyridazine ring. |

| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | C₁₅H₁₄ClF₃N₄ | 342.75 | Observed molecular ion peak at m/z 343 [M]⁺. researchgate.net |

| 3-Chloro-6-(4-chlorophenyl)pyridazine | C₁₀H₆Cl₂N₂ | 225.07 | Isotopic pattern for two chlorine atoms would be prominent. |

X-ray Crystallography for Solid-State Structural Determination

Studies on related pyridazine derivatives reveal that the planarity of the pyridazine ring and the dihedral angles between the ring and its substituents are key structural features. For example, in 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, the molecule is nearly planar, with a dihedral angle of only 2.82(5)° between the pyridazine and pyrazole (B372694) rings. nih.gov Similarly, 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is also approximately planar, with a dihedral angle of 6.25(9)° between its aromatic rings. nih.gov This tendency towards planarity is common in conjugated heterocyclic systems and can influence intermolecular interactions, such as π–π stacking, which is observed in the crystal packing of many pyridazine derivatives. nih.govnih.gov

The crystal structures of these analogues are stabilized by various intermolecular forces, including hydrogen bonds and π–π stacking interactions. In the crystal structure of 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, molecules form inversion dimers through N—H⋯N hydrogen bonds, and the structure is further stabilized by π–π interactions between pyridazine rings. nih.gov In other cases, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, weak intermolecular interactions between nitrogen atoms of adjacent molecules contribute to the crystal packing. growingscience.com

The table below summarizes the crystallographic data for several analogues of this compound, illustrating the common crystal systems and space groups adopted by these compounds.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 6 3 Fluorophenyl Pyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the molecular geometry, electronic properties, and reactivity of compounds like 3-Chloro-6-(3-fluorophenyl)pyridazine. Such studies are often performed using specific functionals and basis sets, for instance, the B3LYP functional with a 6-31G(d,p) basis set, to achieve a balance between accuracy and computational cost .

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral (torsional) angles. For pyridazine (B1198779) derivatives, the geometry is influenced by the substituents on the pyridazine ring .

In the case of this compound, the key parameters would be the planarity of the pyridazine and phenyl rings and the dihedral angle between them. Studies on similar structures, such as 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, have shown that there can be a significant twist between the pyridazine and phenyl rings . The calculated geometric parameters from DFT methods often show good agreement with experimental data from single-crystal X-ray diffraction .

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | N-N (pyridazine) | ~1.34 Å |

| Bond Length | C-C (inter-ring) | ~1.48 Å |

| Bond Angle | N-N-C (pyridazine) | ~119° |

| Bond Angle | C-C-Cl (pyridazine) | ~117° |

| Dihedral Angle | (C-C-C-C) Phenyl/Pyridazine | ~20-30° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity youtube.comwikipedia.org. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity researchgate.net.

For pyridazine derivatives, the distribution of HOMO and LUMO densities indicates the most likely sites for electrophilic and nucleophilic attacks, respectively. In this compound, the HOMO is expected to be distributed over the electron-rich pyridazine and phenyl rings, while the LUMO may be localized more towards the pyridazine ring, influenced by the electron-withdrawing chlorine atom. This analysis is crucial for understanding reaction mechanisms wikipedia.orgrsc.org.

Table 2: Calculated FMO Properties for Pyridazine Derivatives (Illustrative) Note: Values are representative for this class of compounds.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactivity towards charged species uni-muenchen.de. The map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack wolfram.comresearchgate.net. Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination researchgate.net. The area around the chlorine and fluorine atoms would also exhibit negative potential. Positive potential (blue) might be located on the hydrogen atoms of the phenyl ring. Such maps are valuable for predicting intermolecular interactions uni-muenchen.denih.gov.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals nih.govwisc.edu. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

In pyridazine systems, NBO analysis can reveal significant interactions, such as those between the lone pairs of nitrogen atoms and the antibonding orbitals of adjacent ring bonds, which contribute to the stability of the molecule. For this compound, NBO analysis would quantify the electron delocalization between the pyridazine and phenyl rings and elucidate the electronic effects of the chloro and fluoro substituents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex amazonaws.com. This method is widely used in drug discovery to understand the binding mechanisms and predict the binding affinity of potential drug candidates.

Docking simulations for this compound and its analogs have been performed to explore their potential as inhibitors of various protein targets, such as kinases, which are often implicated in diseases like cancer nih.govrsc.org.

The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding affinity. Lower scores typically indicate stronger binding. The simulation also reveals the specific interactions that stabilize the complex, such as:

Hydrogen bonds: Often formed with the nitrogen atoms of the pyridazine ring.

Hydrophobic interactions: Involving the phenyl and pyridazine rings interacting with nonpolar residues in the protein's binding pocket.

Halogen bonds: The chlorine and fluorine atoms can participate in specific interactions with the protein.

For example, docking studies of similar 3,6-disubstituted pyridazine derivatives into the ATP-binding site of c-Jun N-terminal kinase-1 (JNK1) revealed key hydrogen bonding interactions with methionine residues nih.gov. Similarly, triazolo[4,3-b]pyridazine derivatives have been docked into the active sites of c-Met and Pim-1 kinases, showing interactions crucial for their inhibitory activity rsc.orgresearchgate.net. These studies suggest that the this compound scaffold is a promising starting point for designing targeted inhibitors.

Table 3: Representative Molecular Docking Results for Pyridazine Analogs against Kinase Targets Note: This table summarizes findings for structurally related pyridazine-based inhibitors.

| Compound Class | Protein Target | PDB ID | Binding Affinity (Docking Score) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 3,6-disubstituted pyridazine | JNK1 | 3PZE | -8.0 to -9.5 kcal/mol | Met111, Glu73, Arg69 | nih.gov |

| triazolo[4,3-b]pyridazine | c-Met Kinase | 3F82 | -7.5 to -9.0 kcal/mol | Met1160, Tyr1230 | rsc.orgresearchgate.net |

| triazolo[4,3-b]pyridazine | Pim-1 Kinase | 4Y8P | -7.0 to -8.5 kcal/mol | Glu121, Leu44, Val52 | rsc.orgresearchgate.net |

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking and other computational methods are pivotal in identifying the specific amino acid residues that a ligand interacts with within the binding site of a biological target. For pyridazine-based compounds, several key types of interactions are consistently observed, which define their binding characteristics.

The pyridazine ring itself offers significant potential for molecular recognition. The two adjacent nitrogen atoms are potent hydrogen bond acceptors, a feature that is frequently exploited in drug design. nih.gov These nitrogen atoms can engage in dual H-bonding interactions with target proteins, significantly enhancing binding affinity and specificity. nih.gov Furthermore, the aromatic nature of the pyridazine ring allows it to participate in π-stacking interactions, often with the phenol ring of tyrosine residues in the active site. nih.gov

Studies on structurally related 3,6-disubstituted pyridazine derivatives have provided specific examples of these interactions. For instance, in the context of c-Jun N-terminal kinase 1 (JNK1) inhibitors, derivatives featuring a fluorophenyl group were found to have exceptionally high inhibitory activity. nih.gov This enhanced activity was attributed to the occupation of an induced-fit binding pocket formed by specific amino acid residues, namely Glutamic acid 73 (Glu73) and Arginine 69 (Arg69). nih.gov Similarly, molecular docking studies of other pyridazine-containing scaffolds, such as pyrrolo[3,4-d]pyridazinone derivatives targeting cyclooxygenase (COX) enzymes, have identified interactions with a range of residues. These include π-sigma contacts with Alanine 527 (Ala527) and Leucine 352 (Leu352), π-alkyl or alkyl interactions with Tyrosine 385 (Tyr385), Tryptophan 387 (Trp387), Valine 349 (Val349), and Isoleucine 527 (Ile527), and π-π stacking with Glycine 526 (Gly526). mdpi.com

The substituents on the pyridazine core, the 3-chloro and 3-fluorophenyl groups, also play a critical role. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The 3-fluorophenyl group can engage in various hydrophobic and non-covalent interactions, including polar-pi and halogen bonds, further anchoring the ligand in the binding pocket. The specific orientation and interactions are highly dependent on the topology of the target's active site.

| Protein Target | Interacting Residues | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| JNK1 | Glu73, Arg69 | Induced-Fit Pocket Formation | 3,6-Disubstituted Pyridazines |

| COX-1 | Arg120 | π-Cation | Pyrrolo[3,4-d]pyridazinones |

| COX-1 | Ala527, Leu352 | π-Sigma | Pyrrolo[3,4-d]pyridazinones |

| COX-1 | Gly526 | π-π Stacking | Pyrrolo[3,4-d]pyridazinones |

| HRV Capsid Protein | Leu106, Asn219 | Water-Mediated H-Bond | Piperazine-Substituted Pyridazines |

| HRV Capsid Protein | Tyr197 | π-Stacking | Piperazine-Substituted Pyridazines |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. MD simulations are powerful computational techniques that model the physical movements of atoms and molecules, providing a more realistic representation of the biological environment.

For pyridazine derivatives, MD simulations are employed to confirm and refine the binding modes predicted by docking studies. nih.gov By simulating the trajectory of the ligand within the binding site over nanoseconds or longer, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. These simulations can reveal whether the initial docked pose is maintained or if the ligand shifts to a more energetically favorable conformation.

The dynamic behavior of the protein itself upon ligand binding can also be analyzed. MD simulations can show how the protein structure adapts to the presence of the ligand, including movements in flexible loops or side chains that might be crucial for the biological mechanism. For example, simulations can validate the formation of an induced-fit pocket, as suggested for JNK1 inhibitors, by showing the protein residues reorienting to better accommodate the ligand. nih.gov Analysis of the simulation data, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps quantify the stability of the ligand and the flexibility of different protein regions, respectively.

In Silico Studies for Structure-Based Design

In silico studies, particularly those grounded in the three-dimensional structure of a target protein, are fundamental to modern structure-based drug design. For a scaffold like this compound, these computational approaches guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

The process often begins with molecular docking of a lead compound into the target's binding site. Analysis of the resulting pose highlights key interactions and identifies potential vectors for chemical modification. For instance, if a region of the binding pocket is unoccupied, medicinal chemists can design derivatives that extend into this space to form additional favorable interactions. This strategy is a core component of designing novel 3,6-disubstituted pyridazine derivatives. nih.govacs.org

Techniques like scaffold hopping and molecular hybridization are also heavily influenced by in silico insights. nih.govrsc.org Computational models can be used to replace the core pyridazine scaffold with other heterocyclic systems (scaffold hopping) or to combine it with other known pharmacophores (hybridization) to create novel chemical entities. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are other valuable in silico tools. rsc.org These methods build a computational model that correlates the chemical structures of a series of compounds with their biological activity. This model then serves as a predictive tool to estimate the activity of newly designed molecules before their synthesis, saving significant time and resources. rsc.org

| In Silico Technique | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predict binding poses and affinities. | Evaluating binding of pyridazin-3-one derivatives to biological receptors. rsc.org |

| Molecular Dynamics (MD) | Assess stability of ligand-protein complex. | Confirming the binding mode of anticancer pyridazine derivatives in JNK1. nih.gov |

| 3D-QSAR/Pharmacophore Modeling | Correlate structure with activity and guide design. | Evaluating potential vasorelaxant activity of pyridazin-3-one derivatives. rsc.org |

| Scaffold Hopping/Hybridization | Design novel chemical entities with improved properties. | Designing pyrazole-pyridazine hybrids as selective COX-2 inhibitors. rsc.org |

Structure Activity Relationship Sar Studies of 3 Chloro 6 3 Fluorophenyl Pyridazine Derivatives

Impact of Chlorine and Fluorine Substituents on Biological Activity

The presence of halogen atoms, specifically chlorine and fluorine, is a cornerstone of the biological activity of this class of compounds. The introduction of these atoms into the molecular scaffold profoundly influences physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.govresearchgate.net

The chlorine atom at the 3-position of the pyridazine (B1198779) ring is a key feature. Its electron-withdrawing nature contributes to the π-deficient character of the pyridazine ring, modulating the reactivity and interaction capabilities of the entire molecule. nih.gov In many heterocyclic compounds, a chlorine substituent is crucial for activity, often acting as a key binding contact within a protein's active site or by sterically influencing the compound's conformation to favor a bioactive pose. nih.gov Studies on related heterocyclic systems have shown that replacing a chlorine atom can lead to a significant loss of potency, highlighting its essential role.

The fluorine atom on the phenyl ring also plays a multifaceted role. Fluorine is the most electronegative element, and its substitution can alter the electronic properties of the phenyl ring, influence molecular conformation, and block metabolic oxidation at the site of substitution, thereby enhancing bioavailability. nih.govmdpi.com The strategic placement of fluorine can lead to more favorable interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions. nih.gov In many drug discovery programs, the replacement of a hydrogen atom with fluorine is a common strategy to improve potency and pharmacokinetic properties. nih.gov For instance, studies on related pyridazine derivatives have shown that the introduction of fluorine-containing groups, such as a trifluoromethyl moiety, can significantly increase antimicrobial activity. researchgate.net

The synergistic effect of both the chlorine and fluorine atoms in 3-chloro-6-(3-fluorophenyl)pyridazine is therefore critical. The chlorine atom primarily modulates the electronic character of the pyridazine core, while the fluorine atom fine-tunes the properties of the phenyl substituent, and together they create a molecule with a distinct and potent biological profile.

Role of the Phenyl Moiety and its Substitution Pattern (meta-fluoro)

The 6-phenylpyridazine scaffold is a common motif in biologically active compounds. The phenyl ring itself provides a critical scaffold for establishing hydrophobic and π-stacking interactions with target proteins. nih.gov However, the substitution pattern on this ring is paramount for determining the compound's specific activity and selectivity.

Furthermore, the electron-withdrawing nature of the fluorine atom at the meta position influences the charge distribution across the phenyl ring. This modification can enhance binding affinity to target receptors where an electron-poor aromatic ring is preferred. mdpi.com Studies on other kinase inhibitors have shown that specific halogen substitution patterns on a phenyl ring are crucial for potent inhibition, often by forming specific interactions with amino acid residues in the kinase hinge region or other pockets. nih.gov

The table below illustrates how different substitution patterns on the phenyl ring of a generic 6-phenylpyridazine core can impact biological activity, based on findings from related compound series.

| Phenyl Substitution at Position 6 | Observed Impact on Activity (General Findings) | Potential Rationale |

|---|---|---|

| Unsubstituted Phenyl | Baseline activity | Provides essential hydrophobic interactions. |

| 3-Fluoro (meta) | Often enhances potency and selectivity | Alters electronics, blocks metabolism, may induce favorable conformation. |

| 4-Fluoro (para) | Variable effects, can increase or decrease activity | Different electronic and steric influence compared to meta-position. |

| 2-Fluoro (ortho) | Often decreases activity | Potential for steric hindrance, disrupting the planar relationship between rings. |

| 3,4-Dichloro | Can lead to high potency in some systems | Strong electron-withdrawing effect and increased lipophilicity. |

Influence of Substitutions on the Pyridazine Ring at Positions 3 and 6

The pyridazine ring is a π-deficient heterocycle, a property that is enhanced by the electron-withdrawing effects of the two adjacent nitrogen atoms. This results in the carbon atoms at the 3- and 6-positions being particularly electrophilic and susceptible to nucleophilic substitution, making them key points for chemical modification. nih.gov

Position 3: The chlorine atom at this position is a good leaving group, allowing for the introduction of a wide variety of substituents. Replacing the 3-chloro group with different functionalities is a primary strategy for modulating the compound's biological activity. For instance, introducing amine, ether, or thioether linkages at this position can lead to derivatives with profoundly different pharmacological profiles, such as anticancer or anti-inflammatory activities. nih.govnih.gov The nature of the substituent at C-3 can influence:

Target Selectivity: Different functional groups can form new hydrogen bonds or ionic interactions, directing the molecule to different biological targets.

Physicochemical Properties: Introducing polar or ionizable groups can improve aqueous solubility, while larger non-polar groups can increase lipophilicity.

Mechanism of Action: The substituent can be designed to act as a pharmacophore, directly participating in the biological mechanism.

Position 6: This position is occupied by the 3-fluorophenyl group, which, as discussed, is crucial for activity. While this group is often maintained, modifications to the linker or the ring itself can be explored. The electronic deficiency at C-6 influences the properties of the attached phenyl ring. nih.gov For example, replacing the phenyl ring with other aromatic or heteroaromatic systems allows for the exploration of different binding pockets and can fine-tune the compound's selectivity profile.

The interplay between substituents at the C-3 and C-6 positions is critical. The size, electronics, and conformational effects of the group at C-3 can influence the optimal substituent required at C-6, and vice versa. This interdependence is a key focus of lead optimization campaigns. nih.gov

Correlation between Electronic Properties and Biological Outcomes

The biological activity of this compound derivatives is intrinsically linked to their electronic properties. Molecular descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and the distribution of atomic charges are critical in determining how these molecules interact with their biological targets. mdpi.com

The π-deficient nature of the pyridazine ring, amplified by the C-3 chlorine, makes it a good electron acceptor. nih.gov The energy of the LUMO is a key indicator of this property; a lower LUMO energy suggests a greater propensity to accept electrons, which can be crucial for forming charge-transfer complexes or other non-covalent interactions within a receptor active site.

The fluorine substituent on the phenyl ring significantly impacts the molecule's electronic landscape. Fluorine's high electronegativity creates a strong C-F bond dipole and alters the electrostatic potential map of the molecule. nih.gov This localized change in charge distribution can be the determining factor for high-affinity binding, allowing for favorable electrostatic interactions with polar residues in a binding pocket.

| Electronic Property | Influence on the Molecule | Potential Impact on Biological Activity |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Modulates reactivity and the potential for charge-transfer interactions. |

| LUMO Energy | Relates to the ability to accept electrons. | A lower LUMO can enhance interactions with electron-rich residues in a target. |

| Dipole Moment | Overall polarity of the molecule. | Influences solubility, membrane permeability, and dipole-dipole interactions with the target. nih.gov |

| Molecular Electrostatic Potential (MEP) | Shows regions of positive and negative charge on the molecular surface. | Predicts sites for electrostatic interactions, hydrogen bonding, and reactivity. |

Development of SAR Models for Specific Biological Activities

To systematically understand and predict the biological activity of this compound derivatives, computational SAR models are frequently developed. These models, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models, translate the complex relationship between chemical structure and biological activity into a mathematical equation or a 3D spatial arrangement of chemical features. kfupm.edu.saresearchgate.net

QSAR models are developed by correlating physicochemical or structural descriptors of a series of compounds with their experimentally measured biological activity. kfupm.edu.sa For pyridazine derivatives, these models can be built using techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods like Artificial Neural Networks (ANN). kfupm.edu.sa The descriptors used can include:

Electronic descriptors: HOMO/LUMO energies, atomic charges (calculated via Density Functional Theory). kfupm.edu.sa

Steric descriptors: Molecular weight, molar refractivity, Verloop steric parameters. researchgate.net

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Describing molecular shape and branching.

A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives and prioritizing synthetic efforts. kfupm.edu.sa

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.net By aligning a set of active pyridazine derivatives, a common feature pharmacophore can be generated. This model serves as a 3D query to screen virtual libraries for new compounds with different core structures but the correct spatial arrangement of features, potentially leading to the discovery of novel scaffolds with the desired biological activity. researchgate.nettandfonline.com Both QSAR and pharmacophore models are powerful tools in modern drug discovery, enabling a more rational, data-driven approach to the optimization of lead compounds like this compound.

Mechanistic Investigations and Biological Targets of 3 Chloro 6 3 Fluorophenyl Pyridazine Analogues

In Vitro Biological Screening and Cellular Assays

The initial evaluation of pyridazine (B1198779) analogues typically involves a battery of in vitro biological screenings and cellular assays. These tests are crucial for determining the compounds' potential as therapeutic agents by assessing their impact on cancer cell proliferation, their ability to inhibit specific enzymes, and their influence on fundamental cellular processes like the cell cycle and apoptosis.

Antiproliferative Activity against Cancer Cell Lines (e.g., NCI-60, HepG-2, HCT-116, MCF-7)

Analogues of 3-Chloro-6-(3-fluorophenyl)pyridazine have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. The National Cancer Institute's 60-cell line panel (NCI-60) is a primary tool for this screening. For instance, a series of novel 3,6-disubstituted pyridazine derivatives was evaluated, with compound 9e showing the highest growth inhibition against most of the NCI-60 cell lines. nih.govacs.org It exhibited particularly high activity against renal (A498, 97.91% inhibition) and breast cancer (T-47D, 79.98% inhibition) cell lines. nih.gov

Further studies have focused on specific cell lines. Pyrazolo-pyridazine derivatives have shown promising cytotoxic activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. mdpi.comnih.gov One study found that a pyrazolo-pyridazine derivative (4 ) displayed moderate activity against HepG-2 (IC₅₀ = 17.30 µM), HCT-116 (IC₅₀ = 18.38 µM), and weak activity against MCF-7 (IC₅₀ = 27.29 µM) when compared to the standard drug doxorubicin. nih.gov Other research on different series of 3,6-disubstituted pyridazines reported potent, submicromolar growth inhibition against breast cancer cell lines T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM). nih.govresearchgate.net

The table below summarizes the antiproliferative activity of selected pyridazine analogues against various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Pyrazolo-pyridazine Derivative (4) | HepG-2 | Hepatocellular Carcinoma | 17.30 | nih.gov |

| Pyrazolo-pyridazine Derivative (4) | HCT-116 | Colorectal Carcinoma | 18.38 | nih.gov |

| Pyrazolo-pyridazine Derivative (4) | MCF-7 | Breast Cancer | 27.29 | nih.gov |

| 3,6-disubstituted pyridazine (11m) | T-47D | Breast Cancer | 0.43 | nih.govresearchgate.net |

| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 | Breast Cancer | 0.99 | nih.govresearchgate.net |

Enzyme Inhibition Studies (e.g., JNK1, EGFR, CDK-2, MAO-B, EAAT2)

The mechanism behind the antiproliferative effects of pyridazine analogues often involves the inhibition of specific enzymes critical for cancer cell survival and growth.

JNK1: C-Jun N-terminal kinase 1 (JNK1) is a key player in cancer cell proliferation and survival pathways. Certain 3,6-disubstituted pyridazine derivatives have been designed as JNK1 inhibitors. Compound 9e , for example, was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated, active form. nih.gov

EGFR and CDK-2: The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2) are two other major targets. Novel hybrids of pyridazine-pyrazoline have demonstrated excellent inhibitory effects against EGFR, with compounds like IXn exhibiting an IC₅₀ value of 0.65 µM, which is more potent than the reference drug Erlotinib (IC₅₀ = 0.95 µM). nih.gov Similarly, pyrazolo-pyridazine derivatives have shown moderate to potent inhibitory activity against both EGFR and CDK-2. mdpi.comnih.govnih.gov A specific 3,6-disubstituted pyridazine, compound 11m , displayed remarkable CDK-2 inhibitory activity with an IC₅₀ of 20.1 nM. nih.gov

EAAT2: In the context of neurodegenerative diseases, pyridazine derivatives have been identified as activators of the Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is crucial for clearing excess glutamate from the synaptic cleft, and its dysfunction can lead to excitotoxicity. Pyridazine analogues have been shown to induce the synthesis of the EAAT2 protein, thereby enhancing its function and providing neuronal protection. unisi.itacs.orgnih.gov

The following table presents the enzyme inhibitory or activation data for representative pyridazine analogues.

| Compound Class | Enzyme Target | Activity | Value | Reference |

|---|---|---|---|---|

| 3,6-disubstituted pyridazine (9e) | JNK1 | Downregulation | N/A | nih.gov |

| Pyridazine-pyrazoline hybrid (IXn) | EGFR | Inhibition (IC₅₀) | 0.65 µM | nih.gov |

| Pyrazolo-pyridazine Derivative (4) | EGFR | Inhibition (IC₅₀) | 0.391 µM | nih.gov |

| 3,6-disubstituted pyridazine (11m) | CDK-2 | Inhibition (IC₅₀) | 20.1 nM | nih.gov |

| Pyrazolo-pyridazine Derivative (4) | CDK-2 | Inhibition (IC₅₀) | 0.55 µM | nih.gov |

| Pyridazine Derivative (LDN-212320) | EAAT2 | Activation | Potent Activator | acs.orgnih.gov |

Modulation of Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)

Beyond inhibiting specific enzymes, pyridazine analogues can exert their anticancer effects by modulating complex cellular pathways that control cell division and programmed cell death (apoptosis).

Studies have shown that these compounds can effectively induce apoptosis in cancer cells. For example, certain pyridazine-pyrazoline hybrids were found to enhance apoptosis in renal cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Further investigations into pyrazolo-pyridazine derivatives revealed an upregulation of pro-apoptotic proteins such as Bax and p53, alongside caspase-3 activation, and a concurrent downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. Treatment of HepG-2 cells with a potent pyridine derivative led to cell cycle arrest at the G2/M phase, preventing the cells from dividing. nih.gov Some 3,6-disubstituted pyridazines have also been shown to cause a significant alteration in cell cycle progression in breast cancer cells. researchgate.net

Identification of Specific Molecular Targets and Binding Mechanisms

To understand how pyridazine analogues interact with their enzymatic targets, researchers employ computational techniques like molecular docking and dynamics simulations. These studies provide insights into the specific binding modes and key interactions that underpin the observed biological activity.

Molecular docking studies of potent pyridazine-based CDK-2 inhibitors have revealed that their binding mechanism is similar to that of reference inhibitors. mdpi.comnih.govsemanticscholar.org The pyridazine scaffold can fit into the ATP-binding pocket of the enzyme, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Leu83 and Asp86. semanticscholar.org

Similarly, for EGFR inhibitors, docking simulations have shown that pyridazine-pyrazoline hybrids can bind effectively to the kinase domain. The interactions often mimic those of known inhibitors like Erlotinib, explaining their potent enzymatic inhibition. nih.gov In the case of JNK1, docking and dynamics simulations have been used to predict the binding mode of 3,6-disubstituted pyridazines and confirm their stability within the JNK1 binding pocket. nih.gov These computational models are invaluable for rational drug design and the optimization of lead compounds.

Broader Spectrum of Biological Activities for Pyridazine Derivatives

While much of the focus has been on anticancer applications, the pyridazine core is versatile and its derivatives have been investigated for a wider range of biological activities.

Antimicrobial Properties (e.g., antibacterial, antifungal)

Various classes of pyridazine derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

For example, newly synthesized pyridazines, particularly chloro derivatives, have demonstrated strong antibacterial activity against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol. Other studies have found that certain pyridazinone derivatives exhibit excellent activity against the Gram-positive bacterium S. pyogenes and the Gram-negative E. coli. Some derivatives also show good antifungal activity against species like Aspergillus niger and Candida albicans. unisi.it The structure of the pyridazine derivative, including the nature and position of its substituents, plays a crucial role in determining its spectrum of activity and selectivity against different microbial strains.

Anti-inflammatory and Analgesic Potential

Analogues of this compound have demonstrated notable anti-inflammatory and analgesic properties, attributable to multiple mechanisms of action. A primary biological target for the anti-inflammatory effects of many pyridazinone derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. orientjchem.orgmdpi.com Inhibition of COX-2 is a key mechanism for mediating anti-inflammatory effects, as this enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory response. mdpi.com Several pyridazine-based compounds have been developed as selective COX-2 inhibitors, which provides the benefit of anti-inflammatory action with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. orientjchem.orgnih.govnih.gov Emorfazone, a pyridazine-based anti-inflammatory agent used clinically, is noted for its lack of ulcerogenic effects. orientjchem.org

The analgesic effects of pyridazine analogues appear to be mediated by different, and sometimes multiple, pathways. For certain [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogues, evidence points to the involvement of the noradrenergic and/or serotoninergic systems. researchgate.net This suggests a centrally-acting mechanism for their pain-relieving properties. Studies have shown that the antinociceptive effect of some pyridazinone derivatives may involve both opioid and serotonergic pathways. researchgate.net The structural characteristics of these analogues, such as the nature and position of substituents on the phenyl ring, significantly influence their analgesic potency.

| Compound Class/Derivative | Observed Activity | Proposed Biological Target/Mechanism | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | Anti-inflammatory | Inhibition of Cyclooxygenase-2 (COX-2) | orientjchem.orgnih.govnih.gov |

| [(3-chlorophenyl)piperazinylpropyl]pyridazinones | Analgesic (Antinociceptive) | Involvement of noradrenergic and/or serotoninergic systems | researchgate.net |

| Emorfazone | Analgesic & Anti-inflammatory | Presumed COX inhibition with low ulcerogenicity | orientjchem.orgjscimedcentral.com |

| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory | Dual COX-1/COX-2 inhibition | nih.gov |

Antihypertensive and Cardiotonic Activities

The pyridazine nucleus is a key structural feature in several compounds developed for cardiovascular conditions, exhibiting both antihypertensive and cardiotonic effects. The primary mechanism underlying the antihypertensive activity of many pyridazine analogues is the direct relaxation of vascular smooth muscle, leading to vasodilation. nih.govnih.gov This vasorelaxant effect has been observed to be endothelium-independent in several studies, indicating a direct action on the muscle cells of blood vessel walls. nih.gov

Some hydrazinopyridazine derivatives, which are structurally related to the well-known antihypertensive drug hydralazine, have been shown to induce concentration-dependent relaxation of arterial rings pre-contracted by agents like noradrenaline or high potassium concentrations. nih.gov Mechanistic studies suggest that this vasorelaxant activity may be due, at least in part, to an intracellular mechanism of action rather than a blockade of transmembrane calcium channels. nih.gov

Furthermore, the pyridazinone scaffold is present in several clinically used cardiotonic agents, such as pimobendan and levosimendan, which are known for their positive inotropic effects (increasing the force of heart muscle contraction). nih.govtandfonline.com These agents often act as calcium sensitizers or phosphodiesterase inhibitors, leading to improved cardiac function in cases of heart failure. The development of various pyridazine derivatives continues to be an active area of research for novel antihypertensive and cardiotonic drugs. ijpsr.comresearchgate.netnih.gov

| Compound Class/Derivative | Observed Activity | Proposed Biological Target/Mechanism | Reference |

|---|---|---|---|

| 6-Aryl-5-piperidino-3-hydrazinopyridazines | Vasorelaxant / Antihypertensive | Direct, endothelium-independent relaxation of vascular smooth muscle | nih.gov |

| 6-Phenyl-3-pyridazinone Derivatives | Vasorelaxant | Direct action on vascular smooth muscle | nih.govproquest.com |

| Pimobendan, Levosimendan | Cardiotonic (Positive Inotropic) | Calcium sensitization / Phosphodiesterase inhibition | nih.govtandfonline.com |

| Benzo[h]cinnolinones | Antihypertensive, Inotropic | Vasodilation and increased cardiac contractility | mdpi.com |

Antidepressant and Anxiolytic Effects

Analogues of this compound have also been investigated for their potential to treat central nervous system disorders, including depression and anxiety. The mechanisms underlying these effects are diverse and often distinct from classical therapeutic agents.

For anxiolytic activity, some pyridazine-based compounds have been developed as subtype-selective agonists at the benzodiazepine site of the GABA-A receptor. nih.gov Specifically, selectivity for the α2 and α3 subunits over the α1 subunit is a key objective, as this is hypothesized to produce anxiolytic effects with reduced sedative and ataxic side effects commonly associated with non-selective benzodiazepines. nih.gov In contrast, another pyridazine derivative, F 2692, has demonstrated anxiolytic properties through an unusual mechanism of action. It has a very low affinity for benzodiazepine binding sites and does not interact with GABA-A, α2-adrenergic, 5-HT1A, or 5-HT2 receptors, suggesting a novel neuropharmacological pathway. nih.govnih.gov Other studies on related heterocyclic compounds suggest that anxiolytic-like effects can be mediated through the serotonergic system, particularly via the 5-HT2A receptor. mdpi.com

The antidepressant potential of pyridazine derivatives has been linked to their interaction with monoamine neurotransmitter systems. google.com Some analogues containing arylpiperazinyl moieties have shown behavioral profiles in animal models indicative of antidepressant effects. nih.gov While not MAO inhibitors, these compounds appear to have a novel mechanism that may involve modulation of the limbic system and an increase in concentration capacity. google.com Investigations into pyridazinone derivatives containing a hydrazide moiety have also shown antidepressant activity in forced swim tests. tandfonline.com

| Compound Class/Derivative | Observed Activity | Proposed Biological Target/Mechanism | Reference |

|---|---|---|---|

| Pyridazine-based Agonists | Anxiolytic | Selective agonism at GABA-A α2/α3 subunits | nih.gov |

| F 2692 | Anxiolytic | Novel/unusual mechanism, not acting on benzodiazepine or common monoamine receptors | nih.govnih.gov |

| Arylpiperazinyl Pyridazinones | Antidepressant | Potential modulation of the limbic system; interaction with monoamine systems | google.comnih.gov |

| Pyridazinone-hydrazides | Antidepressant | Demonstrated activity in forced swim test; specific mechanism under investigation | tandfonline.com |

Role in Medicinal Chemistry and Drug Discovery Pipelines

3-Chloro-6-(3-fluorophenyl)pyridazine as a Key Intermediate in Drug Synthesis

This compound is a vital intermediate in the synthesis of more complex molecules targeted for therapeutic use. The chlorine atom at the 3-position of the pyridazine (B1198779) ring is a key reactive handle. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse chemical libraries for drug screening.

The synthesis of various pyridazine derivatives often involves a chlorinated precursor. For instance, 3,6-dichloropyridazine (B152260) is a common starting material for creating compounds with potential analgesic and anti-inflammatory activities through reactions with other molecules like 1-[3-(trifluoromethyl)phenyl]piperazine. nih.govresearchgate.net Similarly, the synthesis of other biologically active pyridazine derivatives has been achieved by reacting a chloropyridazine compound with reagents like hydrazine (B178648) hydrate (B1144303). nih.gov This established reactivity highlights the role of the chloro-substituent on the pyridazine ring as a cornerstone for chemical elaboration. Therefore, this compound serves as a strategic precursor, enabling medicinal chemists to systematically modify the structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Pyridazine Core as a Versatile Scaffolding Element for Novel Therapeutics

The pyridazine ring is considered a versatile and valuable scaffold in drug discovery due to its distinctive properties and its presence in several approved drugs. nih.govscirp.orgrjptonline.org Its unique electronic features, including weak basicity, a significant dipole moment, and the capacity for robust hydrogen bonding, are instrumental in facilitating drug-target interactions. nih.gov The pyridazine nucleus can be readily functionalized at various positions, making it an attractive framework for designing novel therapeutic agents. scirp.orgrjptonline.org

The versatility of the pyridazine scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated for numerous therapeutic applications, underscoring the importance of this heterocyclic system in medicinal chemistry. rjptonline.orgresearchgate.netsarpublication.com

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Pyridazine derivatives have been extensively developed as anticancer agents, targeting various biological processes involved in cancer progression. nih.govnih.gov | nih.govnih.gov |

| Anti-inflammatory | Many pyridazinone derivatives, structurally related to pyridazines, have been reported as potent anti-inflammatory agents. nih.govsarpublication.com | nih.govsarpublication.com |

| Antimicrobial | The pyridazine scaffold is found in compounds with significant antibacterial and antifungal activities. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Antihypertensive | Certain pyridazine derivatives are used as antihypertensive agents for managing essential hypertension. researchgate.netsarpublication.com | researchgate.netsarpublication.com |

| Antiviral | The pyridazine core is a component of molecules investigated for their antiviral properties. rjptonline.orgresearchgate.net | rjptonline.orgresearchgate.net |

| Analgesic | Some pyridazine and pyridazinone derivatives have shown potent analgesic (pain-relieving) activities. sarpublication.com | sarpublication.com |

| Antidepressant | The pyridazine ring is a core component of minaprine, a drug formerly used as an atypical antidepressant. nih.govresearchgate.net | nih.govresearchgate.net |

Rational Design of New Drug Candidates based on Pyridazine Derivatives

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, and the pyridazine scaffold provides an excellent platform for this approach. nih.gov By systematically studying the structure-activity relationships (SAR) of pyridazine derivatives, chemists can make informed modifications to the molecule to enhance its therapeutic properties. nih.govacs.orgnih.gov

Rational drug design involving the pyridazine core often focuses on several key strategies:

Structure-Activity Relationship (SAR) Studies: SAR studies investigate how specific structural features of a molecule influence its biological activity. For pyridazine derivatives, this involves exploring the effects of different substituents on the ring, which can dictate the compound's interaction with biological targets. acs.orgnih.govontosight.ai

Molecular Hybridization: This strategy involves combining the pyridazine scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual-acting therapeutic effects. researchgate.net

Target-Based Design: Many pyridazine-based drug candidates are designed to interact with specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.gov The design process aims to optimize the binding of the pyridazine derivative to the active site of the target protein. rsc.org

| Designed Derivative Class | Therapeutic Target/Goal | Design Strategy | References |

|---|---|---|---|

| Triazolo[4,3-b]pyridazine derivatives | Dual c-Met/Pim-1 inhibitors for antitumor activity | Combining pharmacophoric elements of inhibitors for both enzymes. | rsc.org |